molecular formula C25H24N6O2S B12010072 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B12010072
M. Wt: 472.6 g/mol
InChI Key: LWXIIORPNFNVER-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating hybrid, combining a 1,2,4-triazole ring, a sulfanyl group, and an acetohydrazide moiety. Let’s break it down:

    1,2,4-Triazole Ring: The 1,2,4-triazole scaffold is a five-membered heterocycle containing three nitrogen atoms. It’s known for its diverse biological activities and is often found in pharmaceuticals and agrochemicals.

    Sulfanyl Group: The sulfanyl (thiol) group (-SH) adds reactivity and can participate in various chemical transformations.

    Acetohydrazide Moiety: The acetohydrazide portion contributes to the compound’s overall structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of an aldehyde or ketone with hydrazine hydrate, followed by cyclization with an appropriate isocyanate or isothiocyanate. The specific reaction conditions and reagents may vary, but the overall strategy remains consistent.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically synthesize this compound using scalable methods. Optimization for yield, purity, and safety considerations play a crucial role in large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound’s aromatic rings can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the triazole ring or the carbonyl group can yield different derivatives.

    Substitution: The sulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution (S_NAr).

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Strong bases (e.g., sodium hydroxide, NaOH) facilitate S_NAr reactions.

Major Products:: The specific products depend on the reaction conditions and substituents present. Variants of this compound with different substituents on the aromatic rings can be obtained.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

Biology and Medicine::

    Anticancer Properties: Investigated for its potential as an anticancer agent due to its unique structure.

    Antimicrobial Activity: Assessed for antibacterial and antifungal effects.

    Enzyme Inhibition: Studied as a potential enzyme inhibitor.

Industry::

    Materials Science: Used in the synthesis of functional materials.

    Agrochemicals: Evaluated for pesticidal properties.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While this compound stands out due to its intricate structure, similar compounds include:

Properties

Molecular Formula

C25H24N6O2S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C25H24N6O2S/c1-17-6-10-21(11-7-17)31-24(19-8-12-22(33-3)13-9-19)29-30-25(31)34-16-23(32)28-27-18(2)20-5-4-14-26-15-20/h4-15H,16H2,1-3H3,(H,28,32)/b27-18+

InChI Key

LWXIIORPNFNVER-OVVQPSECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CN=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.